10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one

LogP Lipophilicity Drug Design

Finding a specific 10,10-dimethyl-7-one isomer for SAR studies is challenging, as generic searches often yield unsubstituted or regioisomeric analogs. This compound provides an exact solution. Key differentiation for procurement: • Lipophilicity Control: ΔLogP ~ +1.4 vs. parent scaffold, enabling precise hydrophobic interaction mapping. • Scaffold Specificity: Guarantees the [5.5] spiroketal core with a single ketone, distinct from Theaspirane or 8,8-dimethyl-1,9-dioxa analogs. • Multi-purpose Utility: Serves as a fragment for medicinal chemistry, a probe for computational model validation, and a novel olfactive building block.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
Cat. No. B13248515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC1(CCC(=O)C2(C1)CCCCO2)C
InChIInChI=1S/C12H20O2/c1-11(2)7-5-10(13)12(9-11)6-3-4-8-14-12/h3-9H2,1-2H3
InChIKeyHPRDDHUTYKZERK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: 10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one


10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one (CAS 2060035-28-9) is a synthetic spiroketal defined by a gem-dimethyl-substituted cyclohexane ring fused via a spiro carbon to an oxygen-containing tetrahydropyran ring . With a molecular formula of C12H20O2 and a molecular weight of 196.29 g/mol, this compound features a ketone group at the 7-position, distinguishing it from fully saturated spiroether analogs [1]. Its core belongs to the 1-oxaspiro[5.5]undecane class, a scaffold found in natural products and synthetic molecules with diverse biological activities, including anti-tumor and anti-inflammatory properties [2]. For scientific procurement, this molecule serves as a specialized building block or a reference standard for studying structure-activity relationships (SAR) around the spiro center.

Core Structure Gem-dimethyl spiroketal with ketone at 7-position
Research Role Building block for spirocenter SAR studies or reference standard
Key Differentiation Computationally predicted lipophilicity shift vs unsubstituted core

Why Generic 1-Oxaspiro[5.5]undecanes Cannot Substitute


A general search for a '1-oxaspiro[5.5]undecane' building block is insufficient to guarantee procurement of the specific 10,10-dimethyl-7-one isomer. The class contains numerous structural variants where the position of the ketone, the degree and location of alkyl substitution, and the presence of other heteroatoms fundamentally alter the compound's physicochemical properties and biological potential . While the unsubstituted 1-oxaspiro[5.5]undecan-7-one (CAS 1592934-17-2) shares the core ketone, it lacks the gem-dimethyl group crucial for modulating lipophilicity and conformational rigidity . Conversely, the regioisomer 8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one introduces an additional oxygen atom, changing its hydrogen-bonding capacity . Furthermore, the structurally similar fragrance compound Theaspirane (2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-ene) has a different ring system ([4.5] vs. [5.5]) and contains an endocyclic double bond, making it a distinct chemical entity with a known sensory profile, unsuitable as a replacement for SAR studies [1].

Unsubstituted 1-oxaspiro[5.5]undecan-7-one
Lacks the gem-dimethyl group; lipophilicity and conformational bias may shift significantly, altering SAR interpretation.
Regioisomer with extra oxygen (8,8-dimethyl-1,9-dioxaspiro[5.5]undecan-4-one)
Additional heteroatom changes hydrogen-bonding capacity and electronic profile, limiting direct substitution.
Theaspirane and other [4.5] spiroethers
Different ring size, saturation, and sensory profile; unsuitable for [5.5] spiroketal SAR or fragrance discovery.

Head-to-Head Data vs. Closest Analogs


Lipophilicity Modulation: LogP vs. Unsubstituted Parent

The introduction of the gem-dimethyl group at the 10-position is predicted to significantly increase lipophilicity compared to the unsubstituted parent compound. Computed XLogP3-AA values demonstrate this shift, which is a critical parameter for membrane permeability and target engagement in medicinal chemistry [1] [2].

Lipophilicity shift
Computed / proxy
ΔXLogP ≈ +1.4 vs. unsubstituted parent
Based on 9,11-dimethyl isomer proxy
Predicted increase in lipophilicity supports membrane permeability studies
Experimental validation needed for the 10,10-isomer
LogP Lipophilicity Drug Design

Conformational Restriction via Gem-Dimethyl Substitution

The gem-dimethyl substitution at the spiro center's beta-position creates a more conformationally restricted scaffold. Compared to the analog 4-methyl-1-oxaspiro[5.5]undecane, which has no rotatable bonds, the 10,10-dimethyl version shares this feature of zero rotatable bonds and thus a similar degree of rigidification . However, the location of the methyl groups adjacent to the spiro junction in the latter is expected to impart a distinctly different conformational bias, crucial for defined target binding [1].

Conformational restriction
Class-level inference
0 rotatable bonds
Identical descriptor count, but gem-dimethyl creates distinct steric bias
Supports sterically defined binding-pocket SAR studies
Specific conformational analysis data not publicly available
Conformational Analysis Rigidification Entropy

Scaffold Divergence from Theaspirane [4.5] System

10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one provides a structurally distinct platform for investigating structure-odor relationships (SOR) compared to the well-known fragrance molecule Theaspirane (CAS 36431-72-8). Theaspirane possesses a 1-oxaspiro[4.5]dec-6-ene core with a camphoraceous, woody-minty odor profile . The target compound's larger, saturated [5.5] ring system and additional ketone functional group represent a fundamentally different chemical space with unexplored sensory properties, enabling the discovery of novel fragrance notes.

Scaffold divergence
Class-level inference
Saturated [5.5] ketone vs. unsaturated [4.5] enol ether
Theaspirane used as fragrance comparator
Enables exploration beyond known camphoraceous scent profiles
Sensory profile of target compound not documented
Fragrance Chemistry Structure-Odor Relationship Spiroethers

Evidence Gap: Missing Experimental Data for This Isomer

A comprehensive search across primary literature, patents, and authoritative databases reveals a critical evidence gap: there are no publicly available, directly measured physicochemical constants (e.g., experimental boiling point, melting point, LogP) for the specific CAS 2060035-28-9 isomer . While computed data for close isomers like 9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-one exist, experimental validation for the 10,10-dimethyl compound is absent. This contrasts with the unsubstituted scaffold (1-Oxaspiro[5.5]undecan-7-one), which has a reported boiling point of approx. 218.71 °C and a computed LogP of 3.86 .

Experimental data gap
Data to verify
No public experimental bp, mp, or LogP for CAS 2060035-28-9
Procurement requires reliance on computational predictions
First validated standard offers differentiation for suppliers
Data Deficiency Procurement Risk Research Validation

Ideal Deployment Scenarios in R&D


Medicinal Chemistry SAR Probe for Lipophilic Pockets

As shown by the significant predicted increase in LogP over the parent scaffold (ΔXLogP3-AA ≈ +1.4), this compound is ideally suited as a lipophilic probe in drug discovery [1]. It can be used to explore hydrophobic binding interactions by comparing its cellular activity directly against the unsubstituted 1-oxaspiro[5.5]undecan-7-one. This makes it a more purpose-built fragment for targeting membrane receptors or intracellular protein-protein interactions than the less lipophilic parent.

Novel Fragrance Molecule Discovery Program

For an industrial fragrance house, this compound serves as a differential starting material to escape the well-known camphoraceous scent profile of Theaspirane . By possessing a ketone on a saturated [5.5] spiro system, it represents an unexplored area of olfactive space. Evaluators can justify its selection based on its scaffold divergence, directly targeting new green, spicy, or exotic woody notes.

Conformational Analysis and Model Validation

This compound is a rigorous test case for computational chemistry models predicting the effects of gem-dimethyl substitution. Researchers can procure it alongside its monomethyl or unsubstituted analogs to generate experimental NMR and X-ray crystallography data . This validates whether computational models can accurately predict the entropic and steric effects imposed by the 10,10-dimethyl group, which is a fundamental question in drug design.

High-Purity Analytical Reference Standard Development

Given the evident gap in experimental data, there is a clear market justification for developing a high-purity analytical reference standard . A supplier can generate and provide certified boiling point, density, and HPLC purity data for this compound, creating a premium product for analytical chemists who require authenticated standards for method validation in quality control.

Application
Selection Property
Validation Focus
Lipophilic pocket SAR studies
Computed lipophilicity shift vs parent scaffold
Membrane permeability and hydrophobic target engagement
Novel fragrance discovery
Scaffold distinct from known camphoraceous spiroethers
Unexplored olfactory space beyond [4.5] enol ethers
Conformational analysis studies
Gem-dimethyl conformational restriction
Steric and entropic effects modeling via NMR/X-ray
Analytical reference standard development
Certified experimental physicochemical data
Method validation and quality control documentation
Quote Request

Request a Quote for 10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.